Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a methyl ester group, a fluorophenyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate typically involves the reaction of 4-fluorobenzaldehyde with a suitable carbamate precursor under controlled conditions. One common method involves the use of methyl chloroformate and a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized carbamates.
Scientific Research Applications
Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The fluorophenyl group enhances the compound’s binding affinity to certain receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
- tert-Butyl carbamate
- 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-amine
Uniqueness
Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, making it a valuable compound for various applications.
Properties
CAS No. |
865086-31-3 |
---|---|
Molecular Formula |
C12H14FNO3 |
Molecular Weight |
239.24 g/mol |
IUPAC Name |
methyl N-[(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate |
InChI |
InChI=1S/C12H14FNO3/c1-8(15)7-11(14-12(16)17-2)9-3-5-10(13)6-4-9/h3-6,11H,7H2,1-2H3,(H,14,16)/t11-/m1/s1 |
InChI Key |
CPKASTAFMXSYJU-LLVKDONJSA-N |
Isomeric SMILES |
CC(=O)C[C@H](C1=CC=C(C=C1)F)NC(=O)OC |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)F)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.